molecular formula C23H24N2O5S2 B2551566 4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 898448-03-8

4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2551566
CAS No.: 898448-03-8
M. Wt: 472.57
InChI Key: BPEJZLGASVMUAU-UHFFFAOYSA-N
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Description

4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (MTSQ) is a chemical compound that has gained a lot of attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Structural and Chemical Properties

  • Intramolecular and Intermolecular Interactions: The compound displays significant intramolecular and intermolecular interactions, leading to the formation of hydrogen-bonded chains. This structural characteristic is essential for understanding its chemical behavior and potential applications in drug design and development (Gelbrich, Haddow, & Griesser, 2011).

Potential Therapeutic Applications

  • Photodynamic Therapy for Cancer Treatment: Derivatives of the compound have been synthesized and characterized, demonstrating significant properties useful for photodynamic therapy (PDT). Such properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
  • Cognitive Enhancing Properties: A related compound, SB-399885, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This suggests potential therapeutic applications in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Synthetic and Medicinal Chemistry

  • Synthesis of Tetrahydroquinoline Derivatives: Research has led to the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, showing promise as a new class of antitumor agents. This indicates the compound's scaffold could be useful in developing anticancer drugs (Alqasoumi et al., 2010).
  • Antiproliferative Activity: N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, related to the compound of interest, have shown potential antiproliferative activities against various tumor cell lines, suggesting the therapeutic potential of these derivatives in cancer treatment (Motavallizadeh et al., 2014).

Properties

IUPAC Name

4-methoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-17-5-11-22(12-6-17)32(28,29)25-15-3-4-18-7-8-19(16-23(18)25)24-31(26,27)21-13-9-20(30-2)10-14-21/h5-14,16,24H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEJZLGASVMUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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